molecular formula C11H9F3O3 B091437 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione CAS No. 15191-68-1

4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione

Cat. No. B091437
CAS RN: 15191-68-1
M. Wt: 246.18 g/mol
InChI Key: NNEIYSHJFCLFES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione has been explored in various contexts. For instance, the synthesis of 4,4,4-trifluoro-1-(biphenyl-4-yl)butane-1,3-dione (HL) was achieved for the purpose of studying its complexation properties with light lanthanoids. The process involved the use of this compound in combination with phosphine oxide compounds to facilitate the extraction of lanthanoids from a chloride medium . Another related synthesis involved the creation of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives. This synthesis was conducted using a mixture of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, an appropriate aldehyde, N-methylthiourea, and a catalytic amount of concentrated hydrochloric acid in ethanol under reflux conditions .

Molecular Structure Analysis

The molecular and crystal structure of a compound closely related to 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione, specifically 4-trifluoro-2-[2-(4-fluorophenyl)hydrazine-1-ylidene]-1-(thiophen-2-yl)butane-1,3-dione, was determined using single-crystal X-ray diffraction. The crystallographic data revealed a triclinic crystal system with specific dimensions and angles, providing insight into the spatial arrangement of atoms within the crystal lattice .

Chemical Reactions Analysis

The chemical behavior of 4,4,4-trifluoro-1-(biphenyl-4-yl)butane-1,3-dione in the presence of light lanthanoids was studied, showing that it forms complexes such as LnL3 with HL alone and LnL3 2S or LnL3 S in the presence of various phosphine oxides. The study also observed a synergistic effect in the extraction of lanthanoid ions when binary mixtures of extractants were used .

Physical and Chemical Properties Analysis

The physical properties of the related compound 4-trifluoro-2-[2-(4-fluorophenyl)hydrazine-1-ylidene]-1-(thiophen-2-yl)butane-1,3-dione were characterized by its density, crystal size, and crystallographic parameters. The chemical properties, such as the ability to form complexes and the synergistic effects observed during the extraction process, were also detailed . The antimicrobial activity of the synthesized (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives was evaluated, indicating that some compounds exhibited interesting antimicrobial properties .

Scientific Research Applications

  • Antimicrobial Activity : The synthesis of compounds derived from 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione showed interesting antimicrobial activities (Chaudhari, 2012).

  • Regioselective Carbon–Carbon Bond Cleavage : Studies on derivatives of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-diones demonstrated regioselective carbon–carbon bond cleavage, forming hydrazono-1-(thiophen-2-yl)ethanones upon heating (Solhnejad et al., 2013).

  • Dye-Sensitized Solar Cells Applications : Aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers with 4,4,4-trifluoro-1-(phenyl)butane-1,3-dione derivatives were synthesized, showing potential for applications in dye-sensitized solar cells (Islam et al., 2006).

  • Crystal Structure of Cobalt(II) Complexes : The synthesis and crystal structure analysis of a Co(II) complex with 4,4,4-trifluoro-1-(6-methoxynaphthalen-2-yl)butane-1,3-dione and pyridine revealed insights into its coordination geometry (Wang et al., 2010).

  • Photoluminescent Properties in Europium(III) Complexes : The compound was used in the synthesis of europium(III) complexes, exhibiting significant photoluminescent behavior, with potential applications in luminescent materials (Wang et al., 2015).

  • Synthesis of Pyridine Derivatives : It was utilized in the synthesis of pyridine derivatives under solvent-free conditions, indicating its versatility in organic synthesis (Rateb, 2011).

  • Nickel(II) and Copper(II) Complex Synthesis : The compound was used in synthesizing nickel(II) and copper(II) complexes, showing diverse coordination geometries and potential for various applications (Woods et al., 2009).

  • Antitumor Activity and Molecular Docking Study : Substituted 2-benzylidenebutane-1,3-dione derivatives, including those with 4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione, were evaluated for antitumor activity, with one compound showing potential broad-spectrum antitumor activity (Al-Suwaidan et al., 2015).

  • Heterocycle Synthesis : The compound was used in the synthesis of 2-hydroxy-4-aryl-3-(thien-2-oyl)-2-(trifluoromethyl)-3,4,7,8-tetrahydro-2H-chromen-5(6H)-one derivatives, contributing to the field of heterocyclic chemistry (Song et al., 2008).

  • Microwave-assisted Synthesis of Fused Heterocycles : Utilized in the microwave-assisted synthesis of fused heterocycles, indicating its use in efficient and rapid synthetic methodologies (Shaaban, 2008).

  • Reactions of 2-Hydroxy-4-Oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic Acid Methyl Ester : Demonstrates its utility in the synthesis and reaction studies of various organic compounds (Pimenova et al., 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-17-8-4-2-7(3-5-8)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEIYSHJFCLFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164902
Record name 2,4-Butanedione, 1,1,1-trifluoro-4-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione

CAS RN

15191-68-1
Record name 2,4-Butanedione, 1,1,1-trifluoro-4-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015191681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Butanedione, 1,1,1-trifluoro-4-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15191-68-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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